molecular formula C22H20ClNO6 B2685200 ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate CAS No. 524050-23-5

ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate

Cat. No. B2685200
CAS RN: 524050-23-5
M. Wt: 429.85
InChI Key: PQHHAUBCWXPDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is a useful research compound. Its molecular formula is C22H20ClNO6 and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate and related compounds. These compounds are synthesized through reactions involving specific reactants and conditions, followed by characterization using techniques such as IR, UV, NMR, MS, and X-ray diffraction analysis. For instance, Al‐Sehemi et al. (2012) discussed the synthesis, characterization, and DFT study of 4H-benzo[h]chromene derivatives, highlighting the structural establishment and theoretical absorption spectra calculations (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Polymorphism Study

Vogt et al. (2013) characterized two polymorphic forms of a structurally similar compound using spectroscopic and diffractometric techniques, emphasizing the challenges in analytical characterization due to the similarity in spectra and diffraction patterns (Vogt, Williams, Johnson, & Copley, 2013).

Antimicrobial Activity

The antimicrobial activity of these compounds has also been investigated. Radwan et al. (2020) synthesized compounds and assessed their antimicrobial efficacy, providing insights into their potential therapeutic applications (Radwan et al., 2020).

Molecular Structure and Reactivity

Studies on the molecular structure and reactivity of these compounds reveal intricate details about their chemical behavior. For example, Xiang (2004) discussed the synthesis and crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, highlighting the conformation and hydrogen bonding within the crystal structure (Xiang, 2004).

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxochromene-3-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO6/c1-3-29-19(25)12-17(14-8-4-5-9-16(14)23)24-21(26)15-11-13-7-6-10-18(28-2)20(13)30-22(15)27/h4-11,17H,3,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHAUBCWXPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxochromene-3-carbonyl)amino]propanoate

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